molecular formula C14H15NO B183753 1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone CAS No. 80053-43-6

1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone

Cat. No.: B183753
CAS No.: 80053-43-6
M. Wt: 213.27 g/mol
InChI Key: JIVSTKCFCPNRMT-UHFFFAOYSA-N
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Description

1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone is an organic compound with the molecular formula C14H15NO It is a derivative of carbazole, a tricyclic aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole with acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted carbazole derivatives.

Scientific Research Applications

1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone can be compared with other similar compounds, such as:

    2,3,4,9-tetrahydro-1H-carbazole: A precursor in the synthesis of the target compound.

    1-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)ethanone: A structural isomer with different chemical properties.

    1-(2,3,4,9-tetrahydro-1H-carbazol-3-yl)ethanone: Another isomer with unique reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its isomers and analogs.

Properties

IUPAC Name

1-(6,7,8,9-tetrahydro-5H-carbazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-9(16)10-6-7-12-11-4-2-3-5-13(11)15-14(12)8-10/h6-8,15H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVSTKCFCPNRMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C3=C(N2)CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354015
Record name 1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80053-43-6
Record name 1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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